An In-depth Technical Guide to the Synthesis and Characterization of Angiotensin II Type 2 Receptor (AT2R) Ligands
An In-depth Technical Guide to the Synthesis and Characterization of Angiotensin II Type 2 Receptor (AT2R) Ligands
For Researchers, Scientists, and Drug Development Professionals
The Angiotensin II Type 2 (AT2) receptor, a key component of the Renin-Angiotensin System (RAS), has emerged as a promising therapeutic target. Unlike the well-known AT1 receptor (AT1R) that mediates vasoconstriction and cellular growth, the AT2 receptor (AT2R) often counteracts these effects, promoting vasodilation, anti-inflammatory responses, and tissue protection.[1][2][3] This functional opposition makes the development of selective AT2R ligands a compelling strategy for treating cardiovascular diseases, neuropathic pain, inflammation, and fibrosis.[2][4] This guide provides a technical overview of the synthesis strategies, characterization methodologies, and signaling pathways central to the discovery and development of novel AT2R ligands.
AT2 Receptor Signaling Pathways
Understanding the downstream signaling of the AT2R is fundamental to ligand characterization and drug development. Activation of the AT2R initiates several pathways, often opposing the actions of the AT1R. The receptor is coupled to inhibitory G proteins (Gi) and its activation leads to the stimulation of various phosphatases and the nitric oxide-cGMP system.[5][6][7]
Key signaling events include:
-
Activation of Phosphatases: The AT2R activates protein phosphatases such as SH2-domain-containing phosphatase 1 (SHP-1) and protein phosphatase 2A (PP2A).[1][6] This leads to the dephosphorylation and inactivation of key kinases in growth signaling cascades.
-
Inhibition of MAPK/ERK Pathway: By activating mitogen-activated protein kinase phosphatase-1 (MKP-1), the AT2R inhibits the extracellular signal-regulated kinase (ERK), a central component of the mitogen-activated protein kinase (MAPK) pathway.[1] This contributes to the anti-proliferative effects of AT2R activation.
-
Bradykinin-NO-cGMP Pathway: AT2R stimulation promotes the release of bradykinin (B550075) and nitric oxide (NO), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[1][8] This cascade is a primary mechanism for AT2R-mediated vasodilation.[1][9]
Synthesis of AT2 Receptor Ligands
The development of AT2R ligands has evolved from modifying the endogenous peptide ligand, Angiotensin II (Ang II), to the rational design of selective, non-peptide small molecules with improved drug-like properties.[10][11]
From Peptides to Non-Peptides: Initial efforts focused on truncating and modifying Ang II to enhance AT2R affinity and selectivity.[11][12] However, peptides generally suffer from poor oral bioavailability and rapid degradation.[10] A significant breakthrough was the development of non-peptide ligands. The non-selective AT1/AT2 agonist L-162,313 served as a crucial starting point for synthetic modifications that ultimately led to the first selective non-peptide AT2R agonist, Compound 21 (C21).[10][13]
General Synthetic Strategies: Modern synthetic approaches often employ scaffold hopping and bioisosteric replacement to discover novel chemical series.[14] For example, a series of benzenesulfonamide (B165840) derivatives were designed and synthesized as selective AT2R antagonists.[14] The synthesis of more complex antagonists, such as derivatives of EMA401, has involved multi-step sequences including key reactions like the Horner–Wadsworth–Emmons reaction and the Pictet–Spengler reaction to construct the core tetrahydroisoquinoline scaffold.[15]
Characterization of AT2 Receptor Ligands
Thorough characterization is essential to determine a ligand's affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist). This involves a combination of binding and functional assays.
Radioligand binding assays are the gold standard for determining the binding affinity (expressed as Ki or Kd) of a test compound for a specific receptor. To assess selectivity, binding to both AT2R and AT1R is measured.
| Ligand | Type | AT2R Ki (nM) | AT1R Ki (nM) | Selectivity (AT1R/AT2R) | Reference |
| Angiotensin II | Endogenous Agonist | ~1-10 | ~1-10 | ~1 | [13] |
| PD123319 | Antagonist/Partial Agonist | ~10-30 | >10,000 | >330 | [1][16] |
| CGP42112A | Full Agonist | ~0.1-1 | ~1,000 | >1,000 | [1][17] |
| Compound 21 (C21) | Full Agonist | ~0.4 | >10,000 | >25,000 | [1][16] |
| EMA401 | Antagonist/Partial Agonist | ~1-5 | >10,000 | >2,000 | [16][18][19] |
Note: Ki values can vary between studies depending on the specific assay conditions and tissues/cell lines used.
This protocol outlines the steps to determine the binding affinity (Ki) of a test ligand for the AT2 receptor.
-
Membrane Preparation:
-
Culture cells engineered to express a high density of the human AT2 receptor (e.g., HEK-293 or CHO cells).[14]
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay). Store at -80°C.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled AT2R-selective ligand (e.g., [¹²⁵I]-CGP42112), and varying concentrations of the unlabeled test compound.[14]
-
To determine non-specific binding, include wells containing the radioligand and a high concentration of a known AT2R ligand (e.g., unlabeled CGP42112 or PD123319).
-
Total binding is determined in wells with only the radioligand and membranes.
-
-
Incubation:
-
Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional assays are crucial to determine whether a ligand activates (agonist), blocks (antagonist), or partially activates the receptor. Due to the AT2R's non-canonical signaling, standard assays like cAMP measurement are not applicable.[16]
Key Functional Assays:
-
Nitric Oxide (NO) Release Assay: This is a reliable method for assessing agonism. AT2R activation stimulates NO production. This can be measured using fluorescent dyes like 4,5-diaminofluorescein (B163784) (DAF) in cells that endogenously or recombinantly express the AT2R, such as human aortic endothelial cells (HAEC) or transfected CHO cells.[16] Full agonists like Ang II and C21 induce a robust NO release, while partial agonists like EMA401 and PD123319 elicit a submaximal response.[16]
-
Neurite Outgrowth Assay: In neuronal cell lines (e.g., NG108-15), AT2R activation can promote neurite outgrowth. This cellular response can be quantified to assess the agonistic or antagonistic properties of test compounds.[14]
This protocol describes the measurement of NO release to characterize the functional activity of AT2R ligands.
-
Cell Culture:
-
Plate suitable cells (e.g., AT2R-transfected CHO cells or HAEC) in a multi-well plate (e.g., 96-well black, clear bottom) and grow to confluence.
-
-
Cell Loading:
-
Wash the cells with a physiological salt solution (e.g., HBSS).
-
Load the cells with an NO-sensitive fluorescent probe, such as DAF-FM diacetate, by incubating them in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Ligand Stimulation:
-
Wash the cells to remove excess probe.
-
For antagonist testing, pre-incubate the cells with the antagonist compound before adding a known agonist.
-
For agonist testing, add varying concentrations of the test agonist (e.g., C21) or a known full agonist (e.g., Ang II) to the wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., ~495 nm / ~515 nm for DAF-FM) using a fluorescence plate reader.
-
Continue to measure the fluorescence at regular intervals over a period of time (e.g., 30-60 minutes) to monitor the rate of NO production.
-
-
Data Analysis:
-
Calculate the change in fluorescence over time for each condition.
-
For agonists, plot the response against the log concentration of the ligand and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximum effect).
-
For antagonists, the data can be used to calculate the IC₅₀ or a pA₂ value to quantify antagonist potency.
-
Conclusion and Future Perspectives
The development of selective AT2R ligands has provided invaluable tools for dissecting the receptor's physiological roles and has identified promising therapeutic candidates. The non-peptide agonist C21 and antagonist EMA401 are prime examples that have advanced into or toward clinical investigation.[12][20] Future research will likely focus on developing biased agonists that can selectively activate specific downstream pathways, potentially offering more targeted therapeutic effects with fewer side effects.[21][22] Continued efforts in rational drug design, guided by structural biology and sophisticated characterization assays, will be paramount in unlocking the full therapeutic potential of the AT2 receptor.[2][23]
References
- 1. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin AT2 receptor function and drug discovery | Supervisor Connect [supervisorconnect.med.monash.edu]
- 4. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal transduction from the angiotensin II AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AT2 Receptor Signaling and Sympathetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidetopharmacology.org [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. Design and Synthesis of Novel AT2 Receptor Ligands : From Peptides to Drug-Like Molecules [uu.diva-portal.org]
- 12. Angiotensin Peptides as AT2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CGP42112: the full AT2 receptor agonist and its role in the renin–angiotensin–aldosterone system: no longer misunderstood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EMA401 - Wikipedia [en.wikipedia.org]
- 19. dovepress.com [dovepress.com]
- 20. EMA401: an old antagonist of the AT2R for a new indication in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biased agonism of the angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]
